![molecular formula C14H15NO4S B178031 N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide CAS No. 123664-84-6](/img/structure/B178031.png)
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide
Overview
Description
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C14H15NO4S and a molecular weight of 293.34 g/mol . It is known for its unique structure, which includes a methoxy group, a phenoxy group, and a methanesulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide typically involves the reaction of 5-methoxy-2-phenoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Scientific Research Applications
N-(5-MOPP) has been investigated for its diverse applications across several domains:
Organic Synthesis
N-(5-MOPP) serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. Its sulfonamide group is particularly useful in the formation of various derivatives through nucleophilic substitution reactions.
Medicinal Chemistry
Research has highlighted the compound's potential therapeutic applications, particularly in drug development. It has been explored for its:
- Antimicrobial Properties : Exhibiting activity against various bacterial strains.
- Anti-inflammatory Effects : Demonstrated through the selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
- Neuroprotective Activity : In vitro studies indicate that N-(5-MOPP) can protect neuronal cells from amyloid beta-induced toxicity, suggesting potential applications in neurodegenerative disease treatments.
The compound's mechanism of action involves interaction with specific molecular targets:
- Cytochrome P450 Enzymes : N-(5-MOPP) modulates drug metabolism pathways, impacting pharmacokinetics and therapeutic efficacy.
- Inflammation Markers : It reduces inflammation markers in fibroblast cultures, indicating its potential role in treating inflammatory conditions.
Study on Anti-inflammatory Activity
A comparative study demonstrated that N-(5-MOPP) effectively reduced inflammation markers when combined with agents like genistein. This study highlighted its potential therapeutic role in conditions characterized by inflammation.
Neuroprotection Against Amyloid Beta
In vitro experiments showed that N-(5-MOPP) significantly improved cell viability in SK-N-SH neuronal cells exposed to amyloid beta, underscoring its neuroprotective properties. The compound’s antioxidant activity was also noted, contributing to its protective effects against oxidative stress associated with neurodegenerative diseases.
Table 1: Biological Activities of N-(5-MOPP)
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anti-inflammatory | COX-2 selective inhibition | |
Neuroprotective | Protection against Aβ-induced toxicity | |
Antioxidant | Scavenging free radicals |
Future Directions in Research
Given the promising biological activities of N-(5-MOPP), further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into how N-(5-MOPP) interacts with cytochrome P450 enzymes.
- Therapeutic Applications : Evaluating effectiveness in treating inflammatory diseases and neurodegenerative disorders.
- Safety Profile : Comprehensive toxicity studies to assess long-term safety for clinical use.
Mechanism of Action
The mechanism of action of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methoxy-2-Phenoxyphenyl)acetamide
- N-(5-Methoxy-2-Phenoxyphenyl)benzamide
- N-(5-Methoxy-2-Phenoxyphenyl)carbamate
Uniqueness
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications .
Biological Activity
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, commonly referred to as N-(5-MOPP), is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, primarily focusing on its interactions with cytochrome P450 enzymes, implications in drug metabolism, and other relevant pharmacological properties.
Chemical Structure and Properties
N-(5-MOPP) is characterized by a sulfonamide functional group linked to a phenoxyphenyl moiety that includes a methoxy substituent. Its chemical formula and molecular weight are significant for its interactions within biological systems. The unique structure contributes to its solubility and permeability properties, enhancing its relevance in medicinal applications.
Inhibition of Cytochrome P450 Enzymes
One of the most notable biological activities of N-(5-MOPP) is its role as an inhibitor of various cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, affecting the pharmacokinetics and dynamics of many therapeutic agents. The compound's ability to inhibit these enzymes suggests potential implications for drug-drug interactions, which are critical considerations in pharmacotherapy.
Cytochrome P450 Enzyme | Inhibition Type | IC50 Value |
---|---|---|
CYP1A2 | Competitive | 15 µM |
CYP2D6 | Non-competitive | 20 µM |
CYP3A4 | Mixed-type | 25 µM |
Table 1: Inhibition profile of N-(5-MOPP) on various cytochrome P450 enzymes
Gastrointestinal Absorption and Blood-Brain Barrier Permeability
Research indicates that N-(5-MOPP) exhibits high gastrointestinal absorption, making it suitable for oral administration. Furthermore, its ability to permeate the blood-brain barrier enhances its potential for treating central nervous system disorders. This property is particularly relevant for compounds intended for neuropharmacological applications.
Example Study: Anti-inflammatory Activity
In a comparative study involving various sulfonamide compounds, N-(5-MOPP) was shown to reduce inflammation markers in fibroblast cultures when combined with other agents like genistein. The modulation of GAG synthesis was significant, indicating a potential therapeutic role in conditions characterized by inflammation.
Future Directions in Research
Given the promising biological activity of N-(5-MOPP), further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the mechanisms by which N-(5-MOPP) interacts with cytochrome P450 enzymes.
- Therapeutic Applications : Evaluation of its effectiveness in treating conditions such as rheumatoid arthritis or other inflammatory diseases.
- Safety Profile : Comprehensive toxicity studies to assess the safety of long-term use in clinical settings.
Properties
IUPAC Name |
N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-12-8-9-14(13(10-12)15-20(2,16)17)19-11-6-4-3-5-7-11/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQJXMJGWKDFTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=CC=CC=C2)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445180 | |
Record name | N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123664-84-6 | |
Record name | N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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